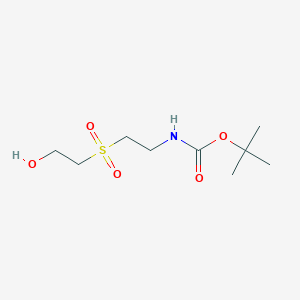

tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate

Description

tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate is a carbamate derivative featuring a sulfonyl group and a hydroxyl-terminated ethyl chain. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protective group, a sulfonyl (-SO₂-) linkage, and a terminal hydroxyl group. Its synthesis typically involves multi-step reactions, including sulfonylation and carbamate formation, under mild conditions to preserve functional group integrity .

Properties

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethylsulfonyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-9(2,3)15-8(12)10-4-6-16(13,14)7-5-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYGDWGGIGRORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(2-hydroxyethylsulfonyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a sulfone derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Bases like potassium carbonate or sodium hydroxide are used to facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Toll-like Receptor Agonism

Mechanism of Action

Toll-like receptors are critical components of the immune system, recognizing pathogens and initiating immune responses. tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate has been identified as an agonist for TLR7 and TLR8, which play vital roles in the immune response against various diseases. The activation of these receptors can enhance the body's defense mechanisms against infections and tumors .

Therapeutic Applications

- Cancer Treatment : The compound shows promise in cancer therapy by acting as an adjuvant in vaccines, enhancing the immune response against tumors. It may facilitate the treatment of solid tumors and lymphomas by improving the efficacy of existing therapies .

- Autoimmune Diseases : Continuous stimulation of TLRs can potentially desensitize them, offering a novel approach to treat autoimmune conditions by modulating the immune response .

- Infectious Diseases : Its application as an adjuvant in vaccines could improve immunity against viral infections, making it a candidate for further research in vaccine development .

Anti-inflammatory Properties

Recent studies have indicated that derivatives of this compound exhibit anti-inflammatory activities. In vivo experiments have demonstrated that certain related compounds show significant inhibition of inflammation, comparable to established anti-inflammatory drugs such as indomethacin . This suggests that this compound could be explored for its potential in treating inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound involves specific chemical reactions that allow for the introduction of the hydroxyethylsulfonyl group, which is crucial for its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound, ensuring its suitability for research and therapeutic applications.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

| Study | Findings |

|---|---|

| Study A | Demonstrated enhanced immune response in animal models when used as a TLR agonist. |

| Study B | Showed significant anti-inflammatory effects in carrageenan-induced edema models. |

| Study C | Evaluated its role as an adjuvant in vaccine formulations, leading to improved immunogenicity against viral pathogens. |

These findings collectively highlight the compound's versatility and potential benefits across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate involves its functional groups interacting with various molecular targets. The sulfonyl group can act as an electrophile, while the carbamate group can participate in nucleophilic reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in functional groups, chain length, and substituents. Key differences in synthesis, physicochemical properties, and applications are highlighted.

Ether-Linked Analogs

- tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate (CAS: N/A): Structure: Replaces the sulfonyl group with an ether (-O-) linkage. Synthesis: Achieved via carbamate formation using 2-(2-aminoethoxy)ethanol and di-tert-butyl dicarbonate in 89% yield . Properties: Lower polarity due to the absence of sulfonyl; higher hydrophobicity (logP ~1.2 estimated). Applications: Intermediate for methanesulfonate derivatives (e.g., 2-(2-(tert-butoxycarbonylamino)ethoxy)ethyl methanesulfonate) .

- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS: 153086-78-3): Structure: Features a PEG-like triethylene glycol chain with an amino terminus. Properties: Increased hydrophilicity (TPSA = 75.4 Ų) and molecular weight (248.32 g/mol) compared to the sulfonyl analog . Applications: Used in bioconjugation due to its amino-PEG spacer .

Thioether and Sulfonamide Derivatives

tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate (CAS: 75937-17-6):

- tert-Butyl 2-(4-Sulfamoylphenoxy)-ethylcarbamate: Structure: Aryl sulfonamide substituent instead of aliphatic sulfonyl. Synthesis: Utilizes Mitsunobu conditions (DIAD, Ph₃P) for ether coupling . Applications: Demonstrates carbonic anhydrase inhibitory activity, unlike the aliphatic sulfonyl analog .

PEG-Modified Carbamates

- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS: 139115-92-7):

Comparative Data Table

Key Research Findings

Synthetic Versatility : Sulfonyl-containing carbamates (e.g., this compound) are more reactive toward nucleophiles than ether or thioether analogs, enabling diverse derivatization .

Biological Activity : Aryl sulfonamide derivatives exhibit targeted enzyme inhibition, whereas aliphatic sulfonyl compounds are preferred for solubility modulation .

Stability : Thioether analogs require inert atmospheres to prevent oxidation, whereas sulfonyl derivatives are stable under ambient conditions .

Biological Activity

tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate (CAS No. 142604-13-5) is a compound of interest in medicinal chemistry due to its unique structural features, including a sulfonyl group and a carbamate moiety. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₉NO₃S

- Molecular Weight : 229.32 g/mol

- CAS Number : 142604-13-5

The compound is synthesized through a nucleophilic substitution reaction involving tert-butyl carbamate and 2-(2-hydroxyethylsulfonyl)ethyl halide, typically under basic conditions in organic solvents like dichloromethane or tetrahydrofuran.

The biological activity of this compound is primarily attributed to its functional groups:

- Sulfonyl Group : Acts as an electrophile, enabling the compound to participate in various biochemical reactions.

- Carbamate Moiety : Can undergo nucleophilic attacks, influencing biological pathways such as enzyme inhibition and receptor modulation.

These interactions suggest potential roles in modulating inflammatory responses and other physiological processes.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives of tert-butyl carbamate have shown promising results in reducing carrageenan-induced edema in rat models, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed, warranting further investigation into its potential as an anticancer agent .

Case Studies

- In Vivo Studies : A study evaluated the anti-inflammatory effects of a related compound using a rat paw edema model. Results demonstrated that the compound significantly reduced inflammation within 12 hours post-administration, indicating rapid onset of action .

- In Vitro Studies : In cell culture assays, this compound exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activities attributed to the sulfonyl group:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| tert-Butyl 2-(2-hydroxyethylthio)-ethylcarbamate | Thio group | Moderate anti-inflammatory |

| tert-Butyl 2-(2-hydroxyethylamino)-ethylcarbamate | Amino group | Lower cytotoxicity |

| This compound | Sulfonyl group | Enhanced electrophilicity and anti-inflammatory properties |

The presence of the sulfonyl group in this compound enhances its reactivity and biological efficacy compared to its thio or amino counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.